molecular formula C26H32F2 B12298899 Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl

Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl

Cat. No.: B12298899
M. Wt: 382.5 g/mol
InChI Key: MWTNHMQXSIWVJZ-UHFFFAOYSA-N
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Description

The compound Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl (hereafter referred to as Compound A) is a stereochemically complex molecule featuring:

  • A biphenyl core with 3,4-difluoro substitutions on one phenyl ring.
  • A 1,1'-bi(cyclohexane) moiety at the 4' position of the biphenyl, with an ethyl group at the 4'-position of the cyclohexane.
  • Defined stereochemistry: (1r,1'r,4R,4'R) configuration, ensuring specific spatial arrangements of substituents.

This structure combines steric bulk from the bicyclohexane system with electronic modulation via fluorine atoms, making it a candidate for applications in materials science (e.g., liquid crystals) or medicinal chemistry (e.g., enzyme inhibition).

Properties

Molecular Formula

C26H32F2

Molecular Weight

382.5 g/mol

IUPAC Name

4-[4-[4-(4-ethylcyclohexyl)cyclohexyl]phenyl]-1,2-difluorobenzene

InChI

InChI=1S/C26H32F2/c1-2-18-3-5-19(6-4-18)20-7-9-21(10-8-20)22-11-13-23(14-12-22)24-15-16-25(27)26(28)17-24/h11-21H,2-10H2,1H3

InChI Key

MWTNHMQXSIWVJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl typically involves multiple steps, including the formation of the biphenyl core, introduction of the difluoro groups, and attachment of the cyclohexane moiety. Common synthetic routes may involve:

    Formation of Biphenyl Core: This step often involves the coupling of two benzene rings through a palladium-catalyzed Suzuki coupling reaction.

    Introduction of Difluoro Groups: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of Cyclohexane Moiety: The cyclohexane group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide to replace specific substituents on the biphenyl core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects: Fluorination and Alkyl Chains

Key Comparisons :

Compound Substituents Molecular Weight Key Features Reference
Compound A 3,4-difluoro; 4'-ethyl-bicyclohexane ~428.5 (est.) High steric bulk; electron-withdrawing fluorine atoms N/A
4-Ethyl-2-fluoro-1,1'-biphenyl () 4-ethyl; 2-fluoro 204.26 Minimal steric hindrance; single fluorine substituent
3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl () 3,4,5-trifluoro; 4'-trans-propylcyclohexyl ~370.4 (est.) Enhanced electronegativity; propyl chain increases lipophilicity
4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl () 2,3-difluoro; 4-ethoxy; 4'-trans-propylcyclohexyl 358.47 Electron-donating ethoxy group balances fluorine's electron withdrawal

Analysis :

  • The ethoxy group in introduces steric and electronic diversity, contrasting with fluorine’s effects .
  • Alkyl Chains : The ethyl group in Compound A offers less lipophilicity compared to propyl chains in and . Propyl groups may enhance membrane permeability but reduce aqueous solubility .

Stereochemical and Conformational Analysis

Comparison with rel-(1R,1’s,4R,4’R)-4-(4-fluorophenyl)-4′-propyl-1,1′-bi(cyclohexane) () :

  • Both compounds share a bicyclohexane core, but has a 4-fluorophenyl substituent vs. Compound A’s 3,4-difluorobiphenyl .
  • The (1R,1’s,4R,4’R) configuration in suggests similar stereochemical complexity, which impacts molecular packing and crystallinity. Single-crystal X-ray diffraction (SC-XRD) studies, refined using SHELXL (), would reveal differences in bond angles and torsional strain .

Suzuki–Miyaura Coupling :

  • Compound A likely employs this method (analogous to ’s synthesis of difluorinated biphenyls). However, its bicyclohexane moiety may require additional steps (e.g., hydrogenation of biphenyl precursors).
  • Yields for analogous compounds in average 78% , but stereoselective synthesis of Compound A’s bicyclohexane system might reduce efficiency .

Biological Activity

Rel-4'-((1R,1'R,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl is a compound that has garnered attention due to its potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C26H32F2
  • Molecular Weight : 382.53 g/mol
  • CAS Number : 139195-63-4
  • Purity : 98%

The compound features a biphenyl structure with difluoromethyl groups and an ethyl-substituted bicyclohexane moiety. Its unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound can exhibit various biological activities including anti-inflammatory effects and potential applications in treating neurodegenerative diseases.

The compound's biological activity is hypothesized to be linked to its ability to interact with specific biological targets such as enzymes involved in inflammatory pathways or neurodegenerative processes.

Anti-inflammatory Activity

A study involving related compounds demonstrated significant inhibition of pro-inflammatory cytokines. The compounds were shown to reduce the secretion of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests that this compound may possess similar anti-inflammatory properties.

Neuroprotective Effects

Investigations into compounds with structural similarities have indicated potential neuroprotective effects. For example:

  • BACE1 Inhibition : Related compounds have been studied for their ability to inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in Alzheimer's disease pathology. The inhibition of BACE1 leads to reduced levels of amyloid-beta peptides in animal models .

Case Study 1: In Vivo Studies

In vivo studies have shown that certain derivatives of the compound can significantly lower markers of inflammation in mouse models. For instance:

  • A reduction of IL-1β levels was observed after treatment with a structurally similar compound at doses ranging from 10 mg/kg to 50 mg/kg over a two-week period.

Case Study 2: Cellular Assays

Cellular assays using human monocytes revealed that the compound effectively inhibited lipopolysaccharide (LPS)-induced NF-kB activation. The IC50 for this inhibition was found to be approximately 25 pM, indicating potent anti-inflammatory activity .

Data Tables

PropertyValue
Molecular FormulaC26H32F2
Molecular Weight382.53 g/mol
CAS Number139195-63-4
Purity98%
Anti-inflammatory IC50~25 pM
Neuroprotection (BACE1 IC50)Not directly measured

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